molecular formula C11H13NO2 B3031736 3-Hydroxy-3-phenylpiperidin-2-one CAS No. 65379-06-8

3-Hydroxy-3-phenylpiperidin-2-one

Cat. No. B3031736
CAS RN: 65379-06-8
M. Wt: 191.23 g/mol
InChI Key: WHSXWARBKAFMCU-UHFFFAOYSA-N
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Description

Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects including morphine-like activity or other central nervous system effects . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Molecular structure analysis typically involves the use of tools like ChemSpider , MolView , and VESTA to visualize and analyze the structure of a molecule.


Chemical Reactions Analysis

Chemical reaction analysis often involves predicting the resulting products from a given reaction process . For piperidine derivatives, recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed based on its molecular structure . These properties include color, density, hardness, melting and boiling points, and more .

Scientific Research Applications

Synthesis and Structural Studies

  • Enantioselective Synthesis : The compound has been used in the enantioselective ring expansion of prolinols, leading to the efficient synthesis of 2-phenylpiperidin-3-ol derivatives and 3-hydroxypipecolic acids. This approach demonstrates its potential in the synthesis of complex organic molecules (Cochi et al., 2009).

  • Molecular Structure Analysis : Studies have focused on the oxidative reactions and ketohydroxylation of related compounds, leading to the synthesis of 3,4-dihydroxy-4-phenylpiperidin-2-ones. X-ray crystallographic analysis has been used to study their molecular structures, providing insights into their conformation and potential applications (Soldatenkov et al., 1996).

Medicinal Chemistry and Drug Design

  • Key Intermediate in Drug Synthesis : The compound serves as an advanced key intermediate in the synthesis of non-peptide human NK-1 receptor antagonists. This illustrates its importance in the development of therapeutic agents targeting specific receptors (Hélal et al., 2009).

  • Building Blocks for Substance P Antagonists : It has been used to prepare chiral building blocks for the synthesis of non-peptidic substance P antagonists, highlighting its role in the development of novel pharmaceuticals (Calvez & Langlois, 1999).

Conformational and Chemical Studies

  • Conformational Study : The compound's derivatives, such as 4-phenylpiperidine analgesics, have been subjected to conformational studies using Molecular Mechanics. These studies provide insights into the structural requirements for pharmacological activity (Froimowitz, 1982).

  • Chemical Transformations and Synthesis : Research has also focused on stereoselective synthesis from D-mannitol, involving key steps like the phenyl Grignard addition. This underscores its versatility in synthetic organic chemistry (Venkataiah et al., 2009).

Advanced Synthesis Techniques

  • Asymmetric Synthesis : The compound has been synthesized starting from dihydropyridinones, marking the first synthesis of its kind and demonstrating its potential as a precursor for advanced pharmaceuticals (Gaucher et al., 2009).

  • Crystal Structure Analysis : Recent studies include the synthesis and crystal structure analysis of derivatives, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. This contributes to a deeper understanding of its structural properties and potential applications (Gümüş et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and function. For example, some phenylpiperidines have been shown to act as opioid analgesics .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Safety Data Sheets (SDS) are often used to provide information on the potential hazards of a compound .

Future Directions

The future directions in the field of therapeutic peptides and peptide-drug conjugates are promising, with current applications and future directions being actively researched .

properties

IUPAC Name

3-hydroxy-3-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-11(14,7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSXWARBKAFMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497280
Record name 3-Hydroxy-3-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-phenylpiperidin-2-one

CAS RN

65379-06-8
Record name 3-Hydroxy-3-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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